molecular formula C19H23NO2 B300030 4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzamide

4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzamide

Cat. No. B300030
M. Wt: 297.4 g/mol
InChI Key: NBLJNACFEIFUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzamide, also known as 4TBMMPB, is a chemical compound with potential applications in scientific research. This compound is a member of the benzamide class of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzamide involves the inhibition of FAAH. FAAH is responsible for the breakdown of endocannabinoids, which are signaling molecules that play a role in a variety of physiological processes. By inhibiting FAAH, 4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzamide increases endocannabinoid levels, which can lead to a variety of effects such as pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzamide are largely due to its ability to increase endocannabinoid levels. Endocannabinoids are known to play a role in a variety of physiological processes, including pain perception, inflammation, and neuroprotection. By increasing endocannabinoid levels, 4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzamide has the potential to modulate these processes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzamide in lab experiments is its specificity for FAAH inhibition. This allows researchers to selectively modulate endocannabinoid levels without affecting other pathways. However, one limitation of using 4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzamide is that it may not be suitable for all experiments, as the effects of endocannabinoid modulation may vary depending on the system being studied.

Future Directions

There are several future directions for research on 4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzamide. One area of interest is the potential therapeutic applications of FAAH inhibition. Endocannabinoids have been implicated in a variety of diseases, including pain, inflammation, and neurodegeneration. By selectively modulating endocannabinoid levels, 4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzamide may have potential therapeutic applications in these areas. Additionally, further research is needed to fully understand the effects of endocannabinoid modulation and the potential limitations of using 4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzamide in lab experiments.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzamide involves the reaction of 4-methoxy-2-methylbenzoic acid with tert-butylamine and thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methoxy-2-methylphenylamine to yield 4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzamide. The synthesis method is relatively straightforward and can be accomplished in a few steps with high yield.

Scientific Research Applications

4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzamide has potential applications in scientific research due to its ability to modulate the activity of certain enzymes and receptors. Specifically, 4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzamide has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can have a variety of physiological effects.

properties

Product Name

4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzamide

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzamide

InChI

InChI=1S/C19H23NO2/c1-13-12-16(22-5)10-11-17(13)20-18(21)14-6-8-15(9-7-14)19(2,3)4/h6-12H,1-5H3,(H,20,21)

InChI Key

NBLJNACFEIFUPH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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